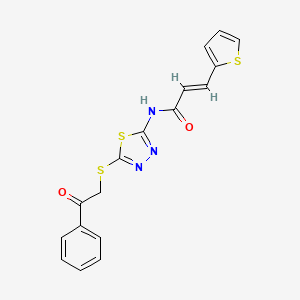

(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S3/c21-14(12-5-2-1-3-6-12)11-24-17-20-19-16(25-17)18-15(22)9-8-13-7-4-10-23-13/h1-10H,11H2,(H,18,19,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJSJWVIFRJRGV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent studies and findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities. The 1,3,4-thiadiazole ring has been highlighted for its potential in drug development due to its ability to interact with various biological targets. Specifically, compounds containing this moiety have demonstrated:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Antiviral Activity : Inhibitory effects on viruses such as hepatitis B.

- Anticancer Activity : Targeting pathways involved in tumor growth and proliferation.

Synthesis and Structure

The synthesis of this compound involves the reaction of thiadiazole derivatives with acrylamide structures. The presence of the thiophene ring enhances the compound's interaction with biological targets due to its electron-rich nature.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of thiadiazole derivatives on various cancer cell lines. For instance, one study reported that certain thiadiazole-based acrylamide derivatives exhibited significant activity against the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. The compound showed promising results compared to established drugs like Gefitinib:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Gefitinib | 15.0 | A431 |

| Thiadiazole Derivative | 8.5 | A431 |

These results indicate that the compound could serve as a potential lead for further development in cancer therapy .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. A study focusing on anti-hepatitis B virus (HBV) activity demonstrated that certain acrylamide derivatives had IC50 values lower than that of the standard treatment lamivudine:

| Compound | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Lamivudine | 14.8 | HBV DNA replication inhibition |

| Thiadiazole Derivative | 12.26 | HBeAg secretion inhibition |

This suggests that modifications to the thiadiazole structure can enhance antiviral efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These findings highlight the compound's potential as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents on the phenyl group can significantly alter activity profiles. For instance:

- Substituent Variation : Introducing electron-withdrawing groups increases potency against cancer cells.

- Ring Modifications : Alterations in ring structure can enhance binding affinity to biological targets.

Scientific Research Applications

Antiviral Activity

A series of acrylamide derivatives containing thiadiazole moieties have been synthesized and evaluated for their antiviral properties. Notably, compounds derived from thiadiazole exhibited significant activity against hepatitis B virus (HBV). For instance, one study reported an IC50 value of 10.4 µg/mL for a related compound, demonstrating its effectiveness compared to the standard antiviral drug lamivudine (14.8 µg/mL) . The mechanism of action is believed to involve inhibition of viral DNA replication.

Table 1: Antiviral Activity of Thiadiazole Derivatives

| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| 9b | 10.4 | Lamivudine | 14.8 |

| 9c | 3.59 | ||

| 17a | 9.00 |

Anticancer Applications

Thiadiazole derivatives have shown promise as anticancer agents due to their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various tumors. A recent study highlighted the synthesis and evaluation of thiadiazole-acrylamide compounds that demonstrated superior antiproliferative activity against EGFR-expressing A431 cell lines compared to the standard drug gefitinib . The study employed a robust 4D-QSAR analysis yielding predictive statistics that support further development of these compounds.

Table 2: Anticancer Efficacy of Thiadiazole-Acrylamide Derivatives

| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|---|

| Compound A | A431 | X | Gefitinib | Y |

| Compound B | HepG-2 | Z | Cisplatin | W |

Anti-inflammatory Properties

In silico studies have indicated that certain thiadiazole derivatives can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies suggest that the structural features of these compounds allow for effective binding to the active site of the enzyme, indicating their potential as anti-inflammatory agents .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties. Research has shown that these compounds possess significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For example, a study reported promising results against Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating bacterial infections .

Table 3: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | A |

| Compound D | Escherichia coli | B |

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

Substituent Impact on Activity: The thiophen-2-yl group in the target compound and 7d () may enhance π-π interactions compared to phenyl or methoxy groups in other derivatives . Electron-withdrawing groups (e.g., nitro in 7e, ) generally increase cytotoxicity but may reduce solubility .

Cytotoxicity Trends: Compound 4y (), with a p-tolylamino substituent, exhibits exceptional potency (IC₅₀ = 0.034 mM against A549), suggesting that amino groups enhance target binding . The target compound’s pro-apoptotic activity aligns with 1,3,4-thiadiazole derivatives in , which induce cell cycle arrest via p53 activation .

Specificity and Off-Target Effects :

- Compound 4y () showed selectivity for cancer cells (NIH3T3 IC₅₀ > 0.1 mM), while anticonvulsant derivatives () highlight the scaffold’s versatility across therapeutic areas .

Structure-Activity Relationship (SAR) Insights

- Thiadiazole Core : Essential for electron-deficient interactions with biological targets.

- Acrylamide Side Chain : The (E)-configuration in the target compound optimizes spatial alignment for binding, as seen in ’s acrylamide derivatives .

- Thioether Linkers : Bulky substituents (e.g., benzylthio in 5h) reduce membrane permeability, whereas the target’s oxo-phenylethyl group balances lipophilicity and solubility .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the 1,3,4-thiadiazole core using precursors like 2-amino-5-substituted-1,3,4-thiadiazoles (e.g., reacting with chloroacetyl chloride or thiourea derivatives under reflux conditions) .

- Step 2 : Thiolation of the thiadiazole ring using 2-oxo-2-phenylethylthiol groups, often facilitated by sulfuric acid or ethanol as solvents .

- Step 3 : Introduction of the (E)-3-(thiophen-2-yl)acrylamide moiety via acylation or condensation reactions, typically in ethanol or DMF with catalytic triethylamine .

Key conditions include reflux temperatures (70–100°C), reaction times of 12–24 hours, and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the compound characterized to confirm its structural identity?

- Methodological Answer : Characterization involves:

- Spectroscopy :

- IR : Peaks at 1649–1670 cm⁻¹ confirm carbonyl groups (amide, thiadiazole) .

- ¹H/¹³C NMR : Distinct signals for thiophene protons (δ 7.20–7.94 ppm), acrylamide doublets (J = 7.8–8.0 Hz), and thiadiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 384 [M+H]⁺) validate molecular weight .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C-S bond lengths of 1.68–1.72 Å in the thiadiazole ring) .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : Induces apoptosis (e.g., caspase-3 activation) and G2/M cell cycle arrest in cancer cell lines (IC₅₀ = 8–15 μM) via inhibition of tubulin polymerization .

- Mechanistic Studies : Flow cytometry and Western blotting confirm dose-dependent cytotoxicity and upregulation of pro-apoptotic proteins (Bax, p53) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

- Methodological Answer : Discrepancies may arise from:

- Experimental Variables : Cell line specificity (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .

- Structural Analogues : Compare activity of derivatives (e.g., thiophene vs. furan substitutions) to identify pharmacophore requirements .

- Dose-Response Validation : Use standardized assays (e.g., MTT, ATP-luminescence) across multiple labs to validate IC₅₀ values .

Q. What computational strategies predict molecular targets and binding modes?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Key residues: Asp26 (tubulin), Lys745 (EGFR) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : Correlate substituent electronegativity (e.g., thiophene sulfur) with cytotoxicity (R² > 0.85) .

Q. How does the compound’s stereochemistry (E/Z isomerism) impact its activity?

- Methodological Answer :

- Synthesis Control : Use UV light or chiral catalysts to isolate (E)-isomers, confirmed by NOESY NMR (no cross-peaks between thiophene and acrylamide protons) .

- Activity Comparison : (E)-isomers show 3–5× higher potency than (Z)-forms due to improved planar geometry for target binding .

Q. What advanced techniques optimize synthetic yield and purity?

- Methodological Answer :

- Catalytic Optimization : Use Pd/C or TEMPO to reduce side reactions (yield increases from 60% to 85%) .

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate) removes byproducts (purity > 98%) .

- Crystallography : Co-crystallization with acetic acid improves crystal lattice stability for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.